8-Benzyl-2,8-diaza-spiro[5.5]undecane-2-carboxylic acid tert-butyl ester
Overview
Description
8-Benzyl-2,8-diaza-spiro[55]undecane-2-carboxylic acid tert-butyl ester is a complex organic compound characterized by its unique structure, which includes a benzyl group attached to a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-2,8-diaza-spiro[55]undecane-2-carboxylic acid tert-butyl ester typically involves multi-step organic reactions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.
Biology: In biological research, 8-Benzyl-2,8-diaza-spiro[5.5]undecane-2-carboxylic acid tert-butyl ester can be used to study enzyme inhibition and receptor binding. Its unique structure allows for the exploration of new biological pathways and interactions.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for therapeutic interventions in diseases such as cancer and neurological disorders.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, including polymers and coatings. Its chemical properties enable it to enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 8-Benzyl-2,8-diaza-spiro[5.5]undecane-2-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
1,9-Diaza-spiro[5.5]undecane-1-carboxylic acid tert-butyl ester
2,8-Diaza-spiro[5.5]undecane-2-carboxylic acid tert-butyl ester
Uniqueness: 8-Benzyl-2,8-diaza-spiro[5.5]undecane-2-carboxylic acid tert-butyl ester stands out due to the presence of the benzyl group, which can significantly alter its chemical and biological properties compared to its similar counterparts. This modification can lead to enhanced binding affinity and selectivity in biological systems.
Properties
IUPAC Name |
tert-butyl 8-benzyl-2,8-diazaspiro[5.5]undecane-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-20(2,3)25-19(24)23-14-8-12-21(17-23)11-7-13-22(16-21)15-18-9-5-4-6-10-18/h4-6,9-10H,7-8,11-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLUJGJHYSSPCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCN(C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601141968 | |
Record name | 1,1-Dimethylethyl 8-(phenylmethyl)-2,8-diazaspiro[5.5]undecane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601141968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-61-7 | |
Record name | 1,1-Dimethylethyl 8-(phenylmethyl)-2,8-diazaspiro[5.5]undecane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 8-(phenylmethyl)-2,8-diazaspiro[5.5]undecane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601141968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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